molecular formula C16H13NO B602394 5-Acetyl-5H-dibenz[b,f]azepine CAS No. 19209-60-0

5-Acetyl-5H-dibenz[b,f]azepine

Cat. No. B602394
CAS RN: 19209-60-0
M. Wt: 235.29
InChI Key:
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Patent
US06235730B1

Procedure details

Acetyl chloride (11.0 ml) was added to a chloroform (250 ml) solution of 5H-dibenzo[b,f]azepine (25.0 g) under ice-cooling. The solution was heated under reflux for 30 minutes, then allowed to cool. The organic phase was washed with a saturated sodium bicarbonate aqueous solution, water, and saturated brine; dried over anhydrous sodium sulfate; and filtered. The filtrate was concentrated, and the resulting residue was recrystallized from ethyl acetate-hexane to obtain N-acetyl-5H-dibenzo[b,f]azepine (28.6 g; yield, 94%) as a white solid.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[CH:5]1[C:15]2[CH:14]=[CH:13][C:12]3[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=3[NH:10][C:9]=2[CH:8]=[CH:7][CH:6]=1>C(Cl)(Cl)Cl>[C:1]([N:10]1[C:11]2[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=2[CH:13]=[CH:14][C:15]2[CH:5]=[CH:6][CH:7]=[CH:8][C:9]1=2)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
25 g
Type
reactant
Smiles
C1=CC=CC=2NC3=C(C=CC21)C=CC=C3
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
The organic phase was washed with a saturated sodium bicarbonate aqueous solution, water, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
and filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was recrystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C2=C(C=CC3=C1C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.